molecular formula C17H27N3O4S B4441235 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide

Cat. No. B4441235
M. Wt: 369.5 g/mol
InChI Key: PSLCKCCSLSYCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide, also known as SUCNR1 agonist, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields of research. This compound has been found to exhibit significant effects on cellular metabolism, inflammation, and other physiological processes. In

Mechanism of Action

The mechanism of action of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide involves the activation of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide. Upon binding to the receptor, the compound induces a conformational change that activates downstream signaling pathways. This leads to the activation of various enzymes and transcription factors that regulate cellular metabolism, inflammation, and immune response.
Biochemical and Physiological Effects
1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to increase glucose uptake and insulin secretion in pancreatic beta cells, leading to improved glucose homeostasis. The compound has also been found to regulate lipid metabolism by increasing fatty acid oxidation and reducing lipogenesis. Additionally, it has been investigated for its anti-inflammatory and anti-tumor properties, with studies showing that it can reduce the production of pro-inflammatory cytokines and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide in lab experiments is its specificity for 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide. This allows researchers to study the effects of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide activation on cellular metabolism, inflammation, and immune response in a controlled manner. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve significant effects. Additionally, the compound has limited solubility in water, which may require the use of organic solvents in experiments.

Future Directions

There are several future directions for the research of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide. One area of interest is the investigation of its potential application in the treatment of metabolic disorders such as diabetes and obesity. Additionally, the compound has been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of novel therapies for inflammatory diseases and cancer. Furthermore, the mechanism of action of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide is still not fully understood, and further research is needed to elucidate its role in cellular metabolism and immune response.

Scientific Research Applications

1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide has been extensively studied for its potential application in various fields of research. It has been found to act as an agonist of the succinate receptor 1 (1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide), which is a G protein-coupled receptor that plays a crucial role in cellular metabolism, inflammation, and immune response. The compound has been used to study the effects of 1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-N-methyl-4-piperidinecarboxamide activation on glucose metabolism, insulin secretion, and lipid metabolism. It has also been investigated for its anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[(4-methoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-18(2)25(22,23)20-11-9-15(10-12-20)17(21)19(3)13-14-5-7-16(24-4)8-6-14/h5-8,15H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLCKCCSLSYCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)N(C)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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